2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
CAS No.: 2034385-01-6
Cat. No.: VC4252317
Molecular Formula: C16H15N5O4
Molecular Weight: 341.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034385-01-6 |
|---|---|
| Molecular Formula | C16H15N5O4 |
| Molecular Weight | 341.327 |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C16H15N5O4/c1-21-8-11(6-18-21)16-19-15(25-20-16)7-17-14(22)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,6,8H,5,7,9H2,1H3,(H,17,22) |
| Standard InChI Key | YNINWUXENDEAQR-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₁₅N₅O₄, yielding a molecular weight of 341.327 g/mol. Its IUPAC name, 2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide, reflects the integration of three distinct heterocyclic systems: a benzo[d] dioxole, a 1,2,4-oxadiazole, and a 1-methylpyrazole.
Structural Features
The benzo[d] dioxole group contributes aromaticity and electron-rich regions, while the 1,2,4-oxadiazole ring introduces rigidity and hydrogen-bonding capabilities. The methylpyrazole substituent enhances solubility and modulates interactions with biological targets . X-ray crystallography of analogous compounds reveals planar configurations in the benzo[d] dioxole and oxadiazole rings, with intermolecular C–H···O interactions stabilizing the crystal lattice .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2034385-01-6 |
| Molecular Formula | C₁₆H₁₅N₅O₄ |
| Molecular Weight | 341.327 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
| SMILES | CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves sequential heterocyclization and coupling reactions :
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Formation of the 1,2,4-Oxadiazole Core: Reacting amidoximes with acyl chlorides or activated carboxylic acids under basic conditions yields the oxadiazole ring. For example, 1-methylpyrazole-4-carboxamidoxime may react with a chlorinated intermediate to form the 3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole .
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Introduction of the Benzo[d] dioxole Moiety: A substitution reaction attaches the benzo[d] dioxol-5-yl group to the acetamide backbone.
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Methylation and Final Coupling: Alkylation of the pyrazole nitrogen and amide bond formation complete the structure.
Optimization Techniques
Recent advances emphasize solvent-free mechanochemical methods and superbase-mediated reactions (e.g., NaOH/DMSO) to improve yield and reduce purification steps . For instance, Baykov et al. demonstrated that 1,2,4-oxadiazoles can be synthesized at room temperature in 11–90% yields using amidoximes and esters .
Pharmacological Profile
Mechanism of Action
The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability and target affinity . Preclinical studies suggest that derivatives of this compound inhibit enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are implicated in inflammation and cancer .
Therapeutic Targets
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Anticancer Activity: Analogous compounds exhibit GI₅₀ values as low as 4.5 µM against WiDr colon cancer cells, with electron-withdrawing groups enhancing potency .
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Antimicrobial Effects: Oxadiazole derivatives disrupt bacterial efflux pumps and penicillin-binding proteins .
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Neuroprotective Potential: Structural analogs show inhibitory effects on butyrylcholinesterase (BChE), a target in Alzheimer’s disease .
Table 2: Biological Activities of Related Compounds
| Compound | Activity (IC₅₀/GI₅₀) | Target |
|---|---|---|
| 8 | 4.5 µM (WiDr) | Antiproliferative |
| 9a–c | 0.19–1.17 µM (HCT-116) | Apoptosis induction |
| Prodigiosin analog | 1.93 µM (MCF-7) | Caspase 3/7 activation |
Research Developments
Preclinical Studies
In vivo models reveal that oxadiazole-containing compounds reduce tumor volume by 40–60% in xenograft assays, with minimal hepatotoxicity . Molecular docking studies predict strong interactions between the oxadiazole ring and the ATP-binding pocket of kinases such as RET .
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